molecular formula C23H21NO3 B2595558 1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone CAS No. 325832-14-2

1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone

Cat. No.: B2595558
CAS No.: 325832-14-2
M. Wt: 359.425
InChI Key: CAVJKLSKXVXPPJ-UHFFFAOYSA-N
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Description

1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methyl group and an ethanone moiety linked to two phenoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving indole derivatives.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals.

    Industry: Use in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Methyl Group: The indole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction, where the indole derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of Phenoxy Groups: The final step involves the reaction of the intermediate compound with phenol derivatives under basic conditions to form the phenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone moiety to an alcohol.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The indole ring may interact with various enzymes and receptors, modulating their activity. The phenoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylindolin-1-yl)-2-(4-phenoxyphenoxy)ethanone: Similar structure with a different substitution pattern on the phenoxy groups.

    1-(2-Methylindolin-1-yl)-2-(3-methoxyphenoxy)ethanone: Similar structure with methoxy groups instead of phenoxy groups.

Uniqueness

1-(2-Methylindolin-1-yl)-2-(3-phenoxyphenoxy)ethanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties for various applications.

Properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-(3-phenoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-17-14-18-8-5-6-13-22(18)24(17)23(25)16-26-20-11-7-12-21(15-20)27-19-9-3-2-4-10-19/h2-13,15,17H,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVJKLSKXVXPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)COC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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